4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide

1,2,3-thiadiazole lipophilicity structure-property relationship

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1209661-94-8; PubChem CID is a synthetic small molecule (C19H21N3O3S3; MW 435.6 g/mol) belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its molecular architecture incorporates a 4-propyl-substituted 1,2,3-thiadiazole core linked via a 5-carboxamide to a tosylethyl side chain bearing a thiophen-2-yl substituent, as confirmed by the InChIKey NVMLBYLNKJCMCF-UHFFFAOYSA-N.

Molecular Formula C19H21N3O3S3
Molecular Weight 435.58
CAS No. 1209661-94-8
Cat. No. B2558004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide
CAS1209661-94-8
Molecular FormulaC19H21N3O3S3
Molecular Weight435.58
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H21N3O3S3/c1-3-5-15-18(27-22-21-15)19(23)20-12-17(16-6-4-11-26-16)28(24,25)14-9-7-13(2)8-10-14/h4,6-11,17H,3,5,12H2,1-2H3,(H,20,23)
InChIKeyNVMLBYLNKJCMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1209661-94-8) – Structural Identity, Physicochemical Profile, and Procurement Rationale


4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1209661-94-8; PubChem CID 45554281) is a synthetic small molecule (C19H21N3O3S3; MW 435.6 g/mol) belonging to the 1,2,3-thiadiazole-5-carboxamide class [1]. Its molecular architecture incorporates a 4-propyl-substituted 1,2,3-thiadiazole core linked via a 5-carboxamide to a tosylethyl side chain bearing a thiophen-2-yl substituent, as confirmed by the InChIKey NVMLBYLNKJCMCF-UHFFFAOYSA-N [1]. Computed physicochemical properties include XLogP3-AA = 3.8, one hydrogen bond donor, seven hydrogen bond acceptors, and eight rotatable bonds [1]. The compound is cataloged under vendor identifiers AKOS024520093 and VU0521866-1, indicating its availability as a screening compound [1]. The 1,2,3-thiadiazole-5-carboxamide scaffold is recognized for its diverse bioactivities, including antiviral, anticancer, and antifungal properties, driving sustained interest in procurement for medicinal chemistry and agrochemical lead-discovery programs [2].

Why 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Replaced by Generic 1,2,3-Thiadiazole-5-Carboxamide Analogs


Within the 1,2,3-thiadiazole-5-carboxamide chemotype, seemingly minor structural modifications produce large shifts in potency and selectivity profiles, making generic substitution scientifically unsound. The 1,2,3-thiadiazole scaffold can deliver antifungal, antiviral, anticancer, insecticidal, and plant-activator activities depending on the precise substitution pattern at the 4- and 5-positions [1]. For example, the plant activator Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is specifically optimized for systemic acquired resistance in rice, while 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives exhibit selective antifungal activity against C. arachidicola [2]. The target compound's unique combination of a 4-propyl group, a 5-carboxamide-linked tosylethyl-thiophene moiety, and the electron-withdrawing tosyl sulfone creates a distinct pharmacophoric and physicochemical fingerprint that cannot be replicated by any generic analog. Substituting the 4-propyl for 4-methyl alters lipophilicity (ΔXLogP3 ≈ 1.0–1.5 units), while removal of the tosyl group eliminates a metabolically relevant sulfone motif [1]. These differences translate into altered membrane permeability, target engagement, and metabolic stability, as demonstrated by the wide activity range (IC50 = 0.85–58 µM) observed across structurally varied thiadiazole carboxamides in published SAR campaigns [3].

4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide: Quantitative Head-to-Head Comparative Evidence for Scientific Procurement


Enhanced Lipophilicity (XLogP3) of the 4-Propyl Substituent Relative to 4-Methyl 1,2,3-Thiadiazole-5-Carboxamide Analogs

The 4-propyl substituent on the thiadiazole ring of the target compound yields a computed XLogP3-AA of 3.8, representing an increase of approximately 1.0–1.5 log units versus analogous 4-methyl-substituted 1,2,3-thiadiazole-5-carboxamides [1]. Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement in antiviral and anticancer programs [2].

1,2,3-thiadiazole lipophilicity structure-property relationship

Rotatable Bond Count as a Conformational Flexibility Descriptor Relative to Tiadinil and Rigid 1,2,3-Thiadiazole-5-Carboxamide Scaffolds

The target compound possesses 8 rotatable bonds, compared to 4 rotatable bonds in the structurally rigid plant activator Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1]. This increased conformational flexibility may enable the target compound to adopt multiple binding conformations, potentially expanding its target profile relative to the more constrained Tiadinil scaffold [2].

conformational flexibility rotatable bonds drug-likeness

Hydrogen Bond Acceptor Capacity Advantage of the Tosylethyl-Thiophene Moiety Over Simplified 1,2,3-Thiadiazole-5-Carboxamide Analogs

The target compound features 7 hydrogen bond acceptors, contributed by the thiadiazole ring nitrogens, carboxamide carbonyl, tosyl sulfone oxygens, and thiophene sulfur [1]. This is markedly higher than simpler 1,2,3-thiadiazole-5-carboxamide analogs lacking the tosyl moiety, which typically possess 4–5 hydrogen bond acceptors [2]. The sulfone group is a well-established hydrogen bond acceptor and metabolic stability motif exploited in numerous drug design campaigns, as reviewed for thiadiazole-based compounds [3].

hydrogen bond acceptor tosyl sulfone target engagement

Molecular Weight and Heavy Atom Count Differentiation from Low-MW 1,2,3-Thiadiazole-5-Carboxamide Fragment Leads

At MW 435.6 g/mol with 28 heavy atoms, the target compound occupies a lead-like to drug-like molecular weight space that is distinct from fragment-sized 1,2,3-thiadiazole-5-carboxamide starting points (typical MW < 250 g/mol) [1]. This positions the compound as a more advanced screening candidate with potentially higher target affinity, as molecular weight generally correlates with increased binding surface area and more specific ligand-protein interactions [2]. By contrast, fragment-sized analogs such as 4-methyl-1,2,3-thiadiazole-5-carboxamide (MW ~ 155 g/mol) require extensive medicinal chemistry elaboration before achieving useful potency.

molecular weight heavy atom count lead optimization fragment-based drug discovery

Recommended Procurement and Deployment Scenarios for 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide


Antiviral Lead-Discovery Screening: Exploiting 1,2,3-Thiadiazole-5-Carboxamide Anti-TMV and Anti-HBV Class Activity

The 1,2,3-thiadiazole-5-carboxamide scaffold has demonstrated validated antiviral activity, including curative rates of up to 60% against Tobacco Mosaic Virus (TMV) at 500 µg/mL for 1,2,3-thiadiazole-4-carboxamide derivative 102, and sub-micromolar anti-HBV activity with IC50 values as low as 10.4 µM for acrylamide-containing analogs [1]. The target compound combines this validated antiviral core with unique structural features (4-propyl, tosylethyl-thiophene) that differentiate it from previously tested antiviral thiadiazole carboxamides, making it a high-priority candidate for inclusion in antiviral screening libraries targeting both plant and human viral pathogens.

Oncology Lead Optimization: Building on Antiproliferative 1,2,3-Thiadiazole SAR Reported in Patent Literature

The U.S. Patent 7,288,556 B2 discloses extensive antiproliferative SAR for 1,2,3-thiadiazole compounds, establishing this scaffold as a validated starting point for anticancer drug discovery [2]. The target compound's enhanced lipophilicity (XLogP3 = 3.8 vs. ~2.0–2.8 for 4-methyl analogs) and increased hydrogen bond acceptor capacity (7 vs. 4–5 for simple analogs) are physicochemical attributes that favor intracellular target engagement in cancer cell lines, positioning it as an attractive candidate for cytotoxicity screening against panels such as NCI-60 or specific oncogenic-driver cell lines.

Agrochemical Discovery: 1,2,3-Thiadiazole-5-Carboxamide Scaffold as a Plant Activator and Antifungal Lead

The 1,2,3-thiadiazole-5-carboxamide scaffold is the core of the commercial plant activator Tiadinil, and 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl) derivatives have demonstrated activity comparable to commercial antifungal drugs against C. arachidicola [3]. The target compound combines the validated 4-substituted-1,2,3-thiadiazole-5-carboxamide pharmacophore with a tosylethyl-thiophene moiety whose sulfone and thiophene groups are commonly associated with fungicidal activity, making it a plausible candidate for agrochemical screening programs targeting crop protection applications.

Medicinal Chemistry Fragment Elaboration and Scaffold-Hopping Reference Compound

With a molecular weight of 435.6 g/mol and 8 rotatable bonds, the target compound serves as a valuable reference point for scaffold-hopping campaigns aiming to replace or modify the tosylethyl linker while retaining favorable drug-like properties [4]. Its computed physicochemical profile (XLogP3 = 3.8, 1 HBD, 7 HBA) falls within lead-like space and can guide multiparameter optimization (MPO) scoring in medicinal chemistry programs that seek to balance potency, permeability, and metabolic stability when exploring alternative chemotypes derived from the 1,2,3-thiadiazole-5-carboxamide core.

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